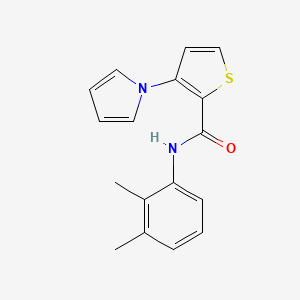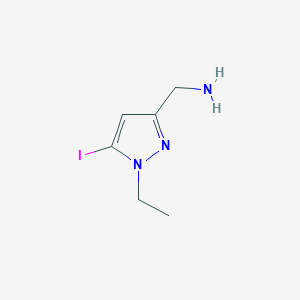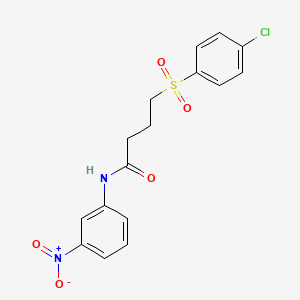
N-(4-piperidinophenyl)isonicotinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-(4-piperidinophenyl)isonicotinamide” is a compound that is related to isonicotinamide . Isonicotinamide is the amide form of isonicotinic acid and is an isomer of nicotinamide, which has the carboxamide group in the 3-position . It is soluble in water, ethanol, DMSO, methanol, chloroform, chloroform/methanol mixtures, and dioxane .
科学的研究の応用
Host Activation of Isoniazid and Formation of Isoniazid-NAD+ Adduct
A novel metabolite identified as 4-isonicotinoylnicotinamide (C12H9N3O2) was discovered during antituberculosis (anti-TB) therapy involving isoniazid (INH), a widely used anti-TB drug. This metabolite provides direct evidence of host INH activation, where INH forms an adduct with NAD+ to inhibit Mycobacterium tuberculosis targets. The formation of 4-isonicotinoylnicotinamide, derived from the degradation of oxidized INH-NAD adducts, demonstrates the host's role in metabolizing INH and suggests implications for understanding INH's mechanism of action and the management of TB therapy (Mahapatra et al., 2012).
Control of Hydrogen Bond Network Dimensionality
Research on tetrachloroplatinate salts, including those of N-protonated isonicotinic acid or isonicotinamide, has shown the ability to control two-dimensional NH⋯Cl hydrogen bond networks. This control of hydrogen bond network dimensionality is significant for the rational design of molecular structures with specific properties, potentially impacting materials science and molecular engineering (Angeloni & Orpen, 2001).
Synthesis and Pharmacological Evaluation of Serotoninergic Ligands
Isonicotinamide derivatives linked to arylpiperazine showed significant specificity and affinity towards serotoninergic receptors. These compounds, through a combination of structural elements, have been developed with high affinity for 5-HT1A, 5-HT2A, and 5-HT2C receptors, demonstrating the potential of isonicotinamide derivatives in the development of new therapeutic agents for disorders involving serotoninergic systems (Fiorino et al., 2016).
Discovery of Antimycobacterial Spiro-piperidin-4-ones
The stereoselective synthesis of spiro-piperidin-4-ones, derived from isatin and alpha-amino acids, has shown significant in vitro and in vivo activity against Mycobacterium tuberculosis, including multidrug-resistant strains. This discovery underlines the potential of such compounds in developing new antituberculosis medications, offering a new avenue for treatment strategies against this global health threat (Kumar et al., 2008).
作用機序
Target of Action
N-(4-piperidin-1-ylphenyl)pyridine-4-carboxamide, also known as N-(4-piperidinophenyl)isonicotinamide, is a compound that has been synthesized and studied for its potential pharmacological applications It is known that piperidine derivatives, which this compound is a part of, have been utilized in different therapeutic applications such as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-alzheimer, antipsychotic and/or anticoagulant agents .
Mode of Action
It is known that the presence of halogen, carboxyl, nitro, or methyl groups on ring b increased the cytotoxicity of the piperidine derivatives . This suggests that the compound may interact with its targets through these functional groups, leading to changes in the biological activity of the targets.
Biochemical Pathways
Piperidine derivatives have been reported to exhibit a wide variety of biological activities, suggesting that they may affect multiple biochemical pathways .
Pharmacokinetics
The compound’s structure suggests that it may have good solubility and bioavailability due to the presence of the piperidine and pyridine rings, which are common structural motifs in many bioactive compounds .
Result of Action
It is known that piperidine derivatives have been utilized in different therapeutic applications such as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-alzheimer, antipsychotic and/or anticoagulant agents . This suggests that the compound may have a wide range of effects at the molecular and cellular levels.
特性
IUPAC Name |
N-(4-piperidin-1-ylphenyl)pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O/c21-17(14-8-10-18-11-9-14)19-15-4-6-16(7-5-15)20-12-2-1-3-13-20/h4-11H,1-3,12-13H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTAPJMTVDZAAND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-piperidin-1-ylphenyl)pyridine-4-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3,5-dimethyl-4-((3-(5-methyl-1H-benzo[d]imidazol-2-yl)azetidin-1-yl)sulfonyl)isoxazole](/img/structure/B2813930.png)
![N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)methanesulfonamide](/img/structure/B2813932.png)
![N-{3-[ethyl(3-methylphenyl)amino]propyl}-3-(4-oxo-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-2-yl)propanamide](/img/structure/B2813936.png)


![N-cyclohexyl-2-(4-fluorobenzyl)-4-isobutyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2813939.png)

![1-Methyl-4-[(1,1,1-trifluoropropan-2-yl)oxy]phthalazine](/img/structure/B2813944.png)
![4-methyl-N-[(5-methylthiophen-2-yl)methyl]aniline](/img/structure/B2813946.png)
![3-Isopropylbicyclo[1.1.1]pentan-1-amine hydrochloride](/img/structure/B2813947.png)
![2-[[9H-Fluoren-9-ylmethoxycarbonyl-[1-[(2-methylpropan-2-yl)oxycarbonyl]azepan-3-yl]amino]methyl]furan-3-carboxylic acid](/img/structure/B2813949.png)

![N-(2,5-difluorophenyl)-2-((3-(thiophen-2-yl)-1,4-diazaspiro[4.6]undeca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2813951.png)